Spectroscopic and Mechanistic Insights into Asperflavin: A Technical Guide
Spectroscopic and Mechanistic Insights into Asperflavin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperflavin, a polyketide metabolite first identified from the fungus Aspergillus flavus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data of Asperflavin, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and expected Infrared (IR) and Ultraviolet-Visible (UV-Vis) characteristics. Furthermore, it details the experimental protocols for the isolation and characterization of this compound and presents a visualization of its proposed anti-inflammatory signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Spectroscopic Data of Asperflavin
The structural elucidation of Asperflavin has been primarily achieved through a combination of NMR and MS techniques. While specific experimental IR and UV-Vis data for Asperflavin are not extensively reported in the available literature, characteristic absorption ranges can be predicted based on its molecular structure, which features a dihydroxyphenyl group, a tetralone-like system, and various hydroxyl and methoxy functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for Asperflavin, recorded in DMSO-d₆, are summarized in the tables below. These data are crucial for the structural confirmation of the molecule.
Table 1: ¹H NMR Spectroscopic Data for Asperflavin (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.78 | s | H-10 | |
| 6.54 | d | 2.0 | H-5 |
| 6.42 | d | 2.0 | H-7 |
| 3.84 | s | CH₃O-8 | |
| 2.95 | s | H-4 | |
| 2.85 | d | 16.9 | H-2a |
| 2.79 | d | 16.9 | H-2b |
| 1.26 | s | CH₃-3 |
Table 2: ¹³C NMR Spectroscopic Data for Asperflavin (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 203.2 | C-1 |
| 165.0 | C-9 |
| 161.2 | C-8 |
| 160.6 | C-6 |
| 141.6 | C-10a |
| 137.8 | C-4a |
| 115.7 | C-10 |
| 108.8 | C-8a |
| 108.1 | C-9a |
| 101.9 | C-5 |
| 97.8 | C-7 |
| 69.4 | C-3 |
| 55.7 | CH₃O-8 |
| 51.5 | C-2 |
| 42.7 | C-4 |
| 28.9 | CH₃-3 |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed to determine the molecular weight of Asperflavin.
Table 3: Mass Spectrometry Data for Asperflavin
| Ionization Mode | m/z | Ion |
| ESI- | 287 | [M-H]⁻ |
Infrared (IR) Spectroscopy (Predicted)
Table 4: Predicted Infrared (IR) Absorption Bands for Asperflavin
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3500-3200 (broad) | O-H | Stretching (phenolic and alcoholic) |
| 3100-3000 | C-H | Stretching (aromatic) |
| 2950-2850 | C-H | Stretching (aliphatic) |
| 1650-1630 | C=O | Stretching (conjugated ketone) |
| 1600-1450 | C=C | Stretching (aromatic) |
| 1260-1000 | C-O | Stretching (ether, alcohol, phenol) |
Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)
Similarly, the UV-Vis absorption maxima for Asperflavin can be predicted based on its chromophoric system, which includes a substituted dihydroxyphenyl ring and a conjugated ketone.
Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for Asperflavin
| Wavelength (λmax) nm | Chromophore |
| ~250-290 | Phenyl group and conjugated system (Band II) |
| ~330-380 | Extended conjugated system including the carbonyl group (Band I) |
Experimental Protocols
The isolation and characterization of Asperflavin typically involve standard natural product chemistry techniques.
Isolation of Asperflavin
Asperflavin has been isolated from the culture broth of the marine-derived fungus Eurotium amstelodami.[1] A general workflow for its isolation is as follows:
Spectroscopic Analysis
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NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, with chemical shifts referenced to the residual solvent peak.
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Mass Spectrometry : High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer.
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IR Spectroscopy : Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
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UV-Vis Spectroscopy : UV-Vis spectra are obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.
Anti-inflammatory Signaling Pathway of Asperflavin
Asperflavin has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2] This effect is believed to be mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression. The inhibition of these inflammatory mediators likely involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Conclusion
This technical guide consolidates the available spectroscopic data for Asperflavin, providing a valuable reference for its identification and characterization. The detailed experimental protocols and the visualized anti-inflammatory signaling pathway offer a solid foundation for further research into the biological activities and therapeutic potential of this fungal metabolite. While specific IR and UV-Vis data remain to be experimentally determined and reported, the predicted values based on its chemical structure provide a useful preliminary guide for researchers. The continued investigation into Asperflavin and similar natural products holds promise for the discovery of new and effective therapeutic agents.
References
- 1. New metabolic products of Aspergillus flavus. Part II. Asperflavin, anhydroasperflavin, and 5,7-dihydroxy-4-methylphthalide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. New metabolic products of Aspergillus flavus. Part II. Asperflavin, anhydroasperflavin, and 5,7-dihydroxy-4-methylphthalide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
